molecular formula C16H26Cl2N2 B12936310 (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride

(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride

Cat. No.: B12936310
M. Wt: 317.3 g/mol
InChI Key: SUSSVOWMIIIKOC-GFZASXJASA-N
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Description

(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[221]heptan-2-amine dihydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure, followed by the introduction of the pyridin-2-ylmethyl group and the amine functionality. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in targeting specific receptors or enzymes.

Industry

In industrial applications, the compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing and material science.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C16H26Cl2N2

Molecular Weight

317.3 g/mol

IUPAC Name

(1R,2R,4R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine;dihydrochloride

InChI

InChI=1S/C16H24N2.2ClH/c1-15(2)12-7-8-16(15,3)14(10-12)18-11-13-6-4-5-9-17-13;;/h4-6,9,12,14,18H,7-8,10-11H2,1-3H3;2*1H/t12-,14-,16+;;/m1../s1

InChI Key

SUSSVOWMIIIKOC-GFZASXJASA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2NCC3=CC=CC=N3.Cl.Cl

Canonical SMILES

CC1(C2CCC1(C(C2)NCC3=CC=CC=N3)C)C.Cl.Cl

Origin of Product

United States

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